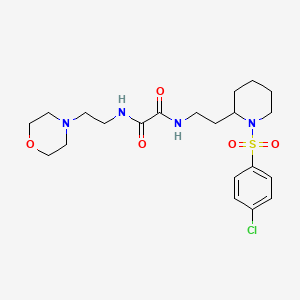

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiophene-based analogs, such as CPU, have been synthesized using various methods . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

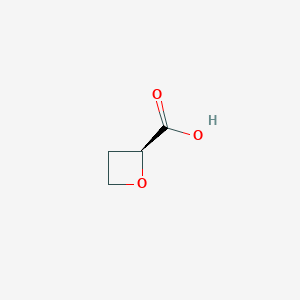

The molecular structure of CPU consists of a cyclopropyl group, a thiophen-3-ylmethyl group, and a urea group. The exact structure and arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

Urea derivatives, including those with cyclopropyl and thiophene groups, have been synthesized and assessed for their potential biochemical activities. For example, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and evaluated for antiacetylcholinesterase activity, optimizing the spacer length linking two pharmacophoric moieties for high inhibitory activities (Vidaluc et al., 1995).

Chemical Structure and Molecular Docking Studies

Studies on urea derivatives have explored their molecular structures and docking properties. For instance, research on the thiourea derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6) investigated its spectroscopic, reactive, transport, and docking properties, offering insights into its potential as an antifungal agent (Aswathy et al., 2017).

Asymmetric Catalysis

Cyclic thiourea/urea functionalized compounds have been employed in asymmetric catalysis, demonstrating their utility in organic synthesis. A novel organocatalytic asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides catalyzed by C(2)-symmetric urea was reported, showcasing the compound's role in facilitating efficient access to trisubstituted cyclopropane derivatives (Cheng et al., 2011).

Photovoltaic Applications

In the field of materials science, cyclic thiourea/urea functionalized dyes have been synthesized for use in dye-sensitized solar cells (DSSCs). These compounds, such as AZ6 with a cyclic thiourea group and bithiophene linker, exhibited high photovoltaic performance, highlighting the potential of urea derivatives in energy conversion technologies (Wu et al., 2013).

Orientations Futures

The future directions for research on CPU and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. Additionally, their potential applications in fields such as medicinal chemistry, material science, and organic semiconductors could be investigated .

Propriétés

IUPAC Name |

1-cyclopropyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(11-8-1-2-8)10-5-7-3-4-13-6-7/h3-4,6,8H,1-2,5H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADICYNCMSWWAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(thiophen-3-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)